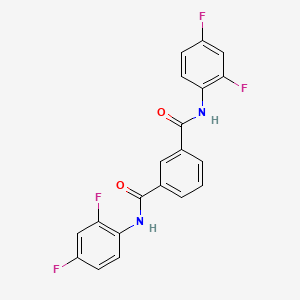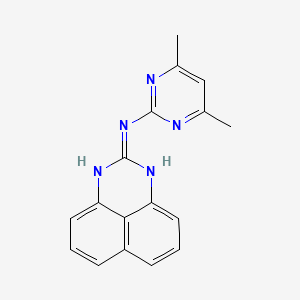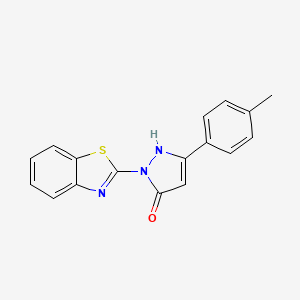![molecular formula C24H19N3O5S3 B11028513 2-({[(1Z)-8-methoxy-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B11028513.png)
2-({[(1Z)-8-methoxy-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(1Z)-8-methoxy-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)pyridine-3-carboxylic acid is a complex organic compound featuring a unique combination of heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(1Z)-8-methoxy-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)pyridine-3-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidinone core, followed by the construction of the pyrroloquinoline framework. Key steps include:
Formation of Thiazolidinone Core: This involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Construction of Pyrroloquinoline Framework: This step involves cyclization reactions, often using palladium-catalyzed cross-coupling reactions to form the pyrroloquinoline structure.
Final Assembly: The final step involves the coupling of the pyrroloquinoline intermediate with a pyridine-3-carboxylic acid derivative, using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for key steps, as well as the development of greener synthesis methods using less hazardous reagents and solvents.
化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾリジノン環とピロロキノリン環の硫黄原子と窒素原子で酸化反応を受ける可能性があります。
還元: 還元反応は、構造内のカルボニル基を標的にすることができ、それらをアルコールまたはアミンに変換する可能性があります。
置換: この化合物は、特に環のヘテロ原子に隣接する位置で、求核置換反応に参加することができます。
一般的な試薬と条件
酸化剤: 一般的な酸化剤には、過酸化水素 (H₂O₂) や過マンガン酸カリウム (KMnO₄) が含まれます。
還元剤: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) は、一般的な還元剤です。
置換試薬: N-ブロモスクシンイミド (NBS) などのハロゲン化剤や、アミンやチオールなどの求核剤が一般的に使用されます。
主要な生成物
酸化生成物: スルホキシドおよびスルホン。
還元生成物: アルコールおよびアミン。
置換生成物: 使用される求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい合成経路の探求と新規材料の開発が可能になります。
生物学
生物学的には、この化合物は、さまざまな病原体に対して顕著な活性を示し、抗菌薬開発の候補となっています。生体高分子と相互作用する能力は、酵素機構やタンパク質-リガンド相互作用の研究にも役立ちます。
医学
医学では、この化合物の抗がん特性が特に注目されています。アポトーシスの誘導や細胞増殖経路の阻害を通じて、特定の癌細胞株の増殖を阻害することが示されています。
産業
産業的には、この化合物は、新しい医薬品や農薬の開発に使用できます。その多様な反応性により、さまざまなファインケミカルの合成においても貴重な中間体となっています。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound exhibits significant activity against various pathogens, making it a candidate for antimicrobial drug development. Its ability to interact with biological macromolecules also makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound’s anticancer properties are of particular interest. It has been shown to inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis and inhibition of cell proliferation pathways.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity also makes it a valuable intermediate in the synthesis of various fine chemicals.
作用機序
2-({[(1Z)-8-メトキシ-4,4-ジメチル-2-オキソ-1-(4-オキソ-2-チオキソ-1,3-チアゾリジニン-5-イリデン)-1,2-ジヒドロ-4H-ピロロ[3,2,1-ij]キノリン-6-イル]メチル}スルファニル)ピリジン-3-カルボン酸の作用機序は、複数の経路を伴います。
分子標的: この化合物は、細胞シグナル伝達や代謝に関与する酵素や受容体を標的にします。酵素の活性部位に結合し、その活性を阻害することができます。
関与する経路: 主要な経路には、DNA合成および修復の阻害、細胞周期進行の阻害、細胞内の酸化ストレスの誘導などがあります。
6. 類似化合物の比較
類似化合物
チアゾリジノン: これらの化合物は、チアゾリジノンコアを共有し、同様の生物活性を示します。
ピロロキノリン: ピロロキノリン構造を持つ化合物は、特に抗がん研究で顕著な生物活性も示しています。
ピリジンカルボン酸: これらの化合物は、抗菌作用と抗炎症作用で知られています。
独自性
2-({[(1Z)-8-メトキシ-4,4-ジメチル-2-オキソ-1-(4-オキソ-2-チオキソ-1,3-チアゾリジニン-5-イリデン)-1,2-ジヒドロ-4H-ピロロ[3,2,1-ij]キノリン-6-イル]メチル}スルファニル)ピリジン-3-カルボン酸を際立たせているのは、単一の分子内に複数の生物活性部分を組み合わせていることです。このユニークな構造により、より幅広い生物学的標的に相互作用することが可能になり、多機能性治療薬としての可能性を高めています。
類似化合物との比較
Similar Compounds
Thiazolidinones: These compounds share the thiazolidinone core and exhibit similar biological activities.
Pyrroloquinolines: Compounds with the pyrroloquinoline structure also show significant biological activity, particularly in anticancer research.
Pyridine Carboxylic Acids: These compounds are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
What sets 2-({[(1Z)-8-methoxy-4,4-dimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl]methyl}sulfanyl)pyridine-3-carboxylic acid apart is its combination of multiple bioactive moieties within a single molecule. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential as a multifunctional therapeutic agent.
特性
分子式 |
C24H19N3O5S3 |
|---|---|
分子量 |
525.6 g/mol |
IUPAC名 |
2-[[(3Z)-6-methoxy-11,11-dimethyl-2-oxo-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-9-yl]methylsulfanyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H19N3O5S3/c1-24(2)9-11(10-34-20-13(22(30)31)5-4-6-25-20)14-7-12(32-3)8-15-16(21(29)27(24)17(14)15)18-19(28)26-23(33)35-18/h4-9H,10H2,1-3H3,(H,30,31)(H,26,28,33)/b18-16- |
InChIキー |
ZMKJDDWZGVSJCA-VLGSPTGOSA-N |
異性体SMILES |
CC1(C=C(C2=C3N1C(=O)/C(=C\4/C(=O)NC(=S)S4)/C3=CC(=C2)OC)CSC5=C(C=CC=N5)C(=O)O)C |
正規SMILES |
CC1(C=C(C2=C3N1C(=O)C(=C4C(=O)NC(=S)S4)C3=CC(=C2)OC)CSC5=C(C=CC=N5)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1E)-8-ethoxy-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028433.png)
![2-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11028435.png)

![N-{4-[(2-fluoro-5-nitrophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11028446.png)
![(4-bromophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11028450.png)
![2-methyl-4-(2-methylphenyl)-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11028460.png)

![2-Methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11028464.png)
![6-(4-fluorophenyl)-2-[(8-methoxy-4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B11028467.png)



![(4,4,6,8-tetramethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)propanedinitrile](/img/structure/B11028507.png)
![N-(2-methylpropyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11028514.png)
